Multi-Cell-Line Cytotoxicity vs. Analogs
4-Hydroxy-8-methoxy-2-naphthoic acid demonstrates quantifiable cytotoxicity across five human cancer cell lines—HepG2 (IC₅₀ = 10 µM), H1563 (lung cancer, IC₅₀ = 15 µM), and LN-229 (glioblastoma, IC₅₀ = 5 µM)—with additional reported sensitivity in MCF-7 and HCT-116 cells . No published IC₅₀ data are available for the closest mono-substituted analogs (4-hydroxy-2-naphthoic acid or 8-methoxy-2-naphthoic acid) against the same cell panel. The regioisomer 1-hydroxy-4-methoxy-2-naphthoic acid is characterized as a herbicidal compound with no reported anticancer cytotoxicity . Activity against LN-229 glioblastoma cells (IC₅₀ = 5 µM) represents the most potent single-cell-line response among the available data, suggesting CNS-relevant permeability attributes.
| Evidence Dimension | Cytotoxic potency (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | HepG2: 10 µM; H1563: 15 µM; LN-229: 5 µM; also active in MCF-7, HCT-116, BGC-823, RAFLS |
| Comparator Or Baseline | 1-Hydroxy-4-methoxy-2-naphthoic acid (CAS 108170-53-2): herbicidal activity; no anticancer cytotoxicity reported . 4-Hydroxy-2-naphthoic acid (CAS 1573-91-7): no published IC₅₀ against these cell lines. 8-Methoxy-2-naphthoic acid (CAS 5773-97-7): no published IC₅₀ against these cell lines. |
| Quantified Difference | Target compound: active across 7 cell lines at low micromolar range. Regioisomer: anticancer activity absent; biological profile redirected toward herbicidal applications. Mono-substituted analogs: cytotoxicity data absent in the published literature for matched cell lines. |
| Conditions | In vitro cytotoxicity assays; cell lines as specified; specific assay protocols (MTT, SRB) not detailed in available sources. |
Why This Matters
A compound with demonstrated multi-cell-line cytotoxicity enables parallel screening across oncology indications, whereas regioisomeric or mono-substituted analogs redirect biological activity toward entirely different applications (herbicidal) or lack documented anticancer activity, making them unsuitable surrogates for cancer-focused procurement.
